molecular formula C7H5BrN2 B2561441 8-Bromoimidazo[1,5-a]pyridine CAS No. 1052271-60-9

8-Bromoimidazo[1,5-a]pyridine

Cat. No. B2561441
CAS RN: 1052271-60-9
M. Wt: 197.035
InChI Key: YETMJXPCEJHPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1052271-60-9. It has a molecular weight of 197.03 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. The compound’s storage temperature should be at room temperature, and it should be sealed in a dry environment .

Scientific Research Applications

Synthesis of Aminoimidazo Pyridines

8-Bromoimidazo[1,5-a]pyridine derivatives are used in the synthesis of 3-aminoimidazo[1,2-a]pyridines, which are prepared in good to excellent yields using ionic liquids. This process involves a simple workup and allows for the reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).

Inhibitors of Farnesyltransferase

Conformationally constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase have been synthesized, which exhibit improved in vivo metabolic stability. This is achieved through intramolecular cyclization of an iminium ion (Dinsmore et al., 2000).

Tyrosyl-tRNA Synthetase Inhibitors

6-Bromo-imidazo[4,5-b]pyridine derivatives have been synthesized as potential inhibitors of S. aureus tyrosyl-tRNA synthetase. These derivatives are characterized using NMR spectroscopy and confirmed with monocrystalline X-ray crystallography (Jabri et al., 2023).

Synthesis of Imidazo Pyrimidine Derivatives

8-Bromoimidazo[1,2-c]pyrimidine derivatives have been synthesized from C-substituted 4-aminopyrimidines, demonstrating the versatility of 8-Bromoimidazo derivatives in the synthesis of various heterocyclic compounds (Rogul'chenko, Mazur, & Kochergin, 1975).

BCATm Inhibitors

In the search for BCATm inhibitors suitable for in vivo study, a highly potent and selective compound was identified, which involves the this compound structure. This compound demonstrated improved pharmacokinetic properties and significant biological activity (Deng et al., 2016).

SRN1 Reactions

This compound derivatives are used in SRN1 (nucleophilic radical substitution) reactions, which are essential in organic synthesis for creating various functionalized compounds (Vanelle, Szabo, & Crozet, 2008).

Antimicrobial Agents

Benzimidazole derivatives bearing this compound have shown substantial antibacterial and antifungal activity. This highlights the potential of these compounds as antimicrobial agents (Desai, Shihory, & Kotadiya, 2014).

Antibacterial and Antioxidant Candidates

Derivatives of 5-Bromo-imidazo[4,5-b]pyridine have been synthesized and shown to be effective against Gram-positive and Gram-negative bacterial strains. They also exhibited antioxidant properties (Variya, Panchal, & Patel, 2019).

Physiological Research Tools

Imidazole derivatives, including this compound, are used as tools in physiological research. They allow insights into the regulation of terpenoid metabolism, which is crucial for understanding plant growth and development (Grossmann, 1990).

Antimicrobial Activity of Ionic Liquids

Long-chain imidazolium and pyridinium-based ionic liquids, which can include this compound structures, have been investigated for their antimicrobial activity, particularly against bacteria and fungi (Cornellas et al., 2011).

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for 8-Bromoimidazo[1,5-a]pyridine could involve further exploration of its potential applications in medicinal chemistry and drug discovery research .

properties

IUPAC Name

8-bromoimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETMJXPCEJHPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1052271-60-9
Record name 8-bromoimidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of N-[(3-bromopyridin-2-yl)methyl]formamide (312.0 mg, 1.451 mmol) in toluene (7.0 mL) was charged with phosphorus oxychloride (0.50 mL, 5.4 mmol) and then refluxed for 1 h. The mixture was concentrated. The residue was cooled to 0° C. and water was added slowly. To the cooled aqueous suspension, aqueous ammonium hydroxide was added until the pH was basic, and the mixture was then extracted with ethyl acetate. The organic fraction was washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. Purification of the residue by ISCO chromatography (100% ethyl acetate) afforded 180.5 mg (63%) of the title compound as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J=0.51 Hz, 1H), 8.39 (td, J=0.88, 7.07 Hz, 1H), 7.38 (t, J=0.88 Hz, 1H), 7.12 (d, J=7.07 Hz, 1H), 6.60 (dd, J=6.90, 6.90 Hz, 1H); MS (ESI): 197.05, 198.99 [M+H]+; HPLC tR=2.86 min (ZQ3: polar—5 min).
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.